molecular formula C24H32O2 B14192495 Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate CAS No. 920270-58-2

Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14192495
CAS No.: 920270-58-2
M. Wt: 352.5 g/mol
InChI Key: MLUAOUJQRGIUGL-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with various substituents, including methyl, octyl, and carboxylate groups. The biphenyl structure is known for its stability and versatility, making it a valuable scaffold in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.

    Introduction of Substituents: The methyl and octyl groups can be introduced through alkylation reactions. For example, Friedel-Crafts alkylation can be used to introduce the octyl group.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions, such as the reaction of the biphenyl derivative with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the carboxylate group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Methyl 3,5-dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylate has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as

Properties

CAS No.

920270-58-2

Molecular Formula

C24H32O2

Molecular Weight

352.5 g/mol

IUPAC Name

methyl 2,6-dimethyl-4-(4-octylphenyl)benzoate

InChI

InChI=1S/C24H32O2/c1-5-6-7-8-9-10-11-20-12-14-21(15-13-20)22-16-18(2)23(19(3)17-22)24(25)26-4/h12-17H,5-11H2,1-4H3

InChI Key

MLUAOUJQRGIUGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)C)C(=O)OC)C

Origin of Product

United States

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